1-Bromomethyl-8-methylnaphthalene 1-Bromomethyl-8-methylnaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14375313
InChI: InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C12H11Br
Molecular Weight: 235.12 g/mol

1-Bromomethyl-8-methylnaphthalene

CAS No.:

Cat. No.: VC14375313

Molecular Formula: C12H11Br

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromomethyl-8-methylnaphthalene -

Specification

Molecular Formula C12H11Br
Molecular Weight 235.12 g/mol
IUPAC Name 1-(bromomethyl)-8-methylnaphthalene
Standard InChI InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3
Standard InChI Key YWHWIWITJVJDJZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C=CC=C2CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

1-Bromomethyl-8-methylnaphthalene has a molecular formula of C12_{12}H11_{11}Br and a molecular weight of 235.12 g/mol. The compound’s structure consists of a naphthalene backbone substituted with a bromomethyl (-CH2_2Br) group at position 1 and a methyl (-CH3_3) group at position 8. This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.

Synthesis and Reaction Mechanisms

Photobromination of 1,8-Dimethylnaphthalene

The primary synthesis route involves the photobromination of 1,8-dimethylnaphthalene using NN-bromosuccinimide (NBS) under visible light irradiation in a benzene solvent. This method leverages radical intermediates to achieve selective bromination at the methyl group, avoiding undesired ring bromination. The reaction proceeds via a chain mechanism:

  • Initiation: Light cleaves NBS to generate bromine radicals.

  • Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with Br2_2 to yield the bromomethyl product.

  • Termination: Radical recombination halts the chain.

This method achieves yields exceeding 70% under optimized conditions, with purity confirmed via GC-MS and 1^1H NMR.

Alternative Synthetic Pathways

While photobromination dominates, alternative approaches include:

  • Electrophilic substitution using Lewis acids (e.g., AlBr3_3) to direct bromination.

  • Cross-coupling reactions employing palladium catalysts for functional group interconversion.

Physicochemical and Thermodynamic Data

Tabulated Properties

PropertyValueSource
Molecular FormulaC12_{12}H11_{11}Br
Molecular Weight (g/mol)235.12
Density (g/cm3^3)~1.3 (estimated)
log KowK_{ow}~3.9 (predicted)
Vapor Pressure (mmHg)0.02 at 25°C (estimated)

Stability and Reactivity

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous media, releasing HBr. It undergoes nucleophilic substitution (SN_N2) at the bromomethyl group, making it a versatile alkylating agent.

Applications in Organic Synthesis and Pharmacology

Intermediate in PAH Functionalization

1-Bromomethyl-8-methylnaphthalene is pivotal in synthesizing chiral PAHs and dendrimers. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups, enabling the construction of luminescent materials for OLEDs.

Biological Activity

Preliminary studies suggest brominated naphthalenes exhibit anti-tumor activity by intercalating DNA or inhibiting topoisomerases. While direct evidence for 1-bromomethyl-8-methylnaphthalene is scarce, structural analogs demonstrate IC50_{50} values in the micromolar range against leukemia cell lines .

Toxicological and Environmental Considerations

Environmental Persistence

High log KowK_{ow} values indicate potential bioaccumulation in aquatic organisms. Photodegradation half-lives in air are estimated at 0.2 days, though aquatic degradation mechanisms remain uncharacterized .

Future Research Directions

  • Toxicokinetic Studies: Elucidate absorption and metabolism pathways.

  • Catalytic Applications: Explore use in asymmetric synthesis via chiral ligands.

  • Environmental Monitoring: Develop analytical methods for detecting trace levels in ecosystems.

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